8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Toxicology Safety assessment Regulatory compliance

8-Hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 476480-52-1) is a fully synthetic purine-2,6-dione (xanthine) derivative bearing a characteristic 8-hydroxy substitution and a 7-(4-methylbenzyl) group. Its IUPAC name (trione tautomer) is 1,3-dimethyl-7-[(4-methylphenyl)methyl]-9H-purine-2,6,8-trione, reflecting keto-enol tautomerism at the 8-position that distinguishes it from 8-amino and 8-alkylthio analogs.

Molecular Formula C15H16N4O3
Molecular Weight 300.318
CAS No. 476480-52-1
Cat. No. B2765111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
CAS476480-52-1
Molecular FormulaC15H16N4O3
Molecular Weight300.318
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(NC2=O)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C15H16N4O3/c1-9-4-6-10(7-5-9)8-19-11-12(16-14(19)21)17(2)15(22)18(3)13(11)20/h4-7H,8H2,1-3H3,(H,16,21)
InChIKeyCRINLIITPJQNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 476480-52-1): Compound Identity and Scaffold Context


8-Hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 476480-52-1) is a fully synthetic purine-2,6-dione (xanthine) derivative bearing a characteristic 8-hydroxy substitution and a 7-(4-methylbenzyl) group [1]. Its IUPAC name (trione tautomer) is 1,3-dimethyl-7-[(4-methylphenyl)methyl]-9H-purine-2,6,8-trione, reflecting keto-enol tautomerism at the 8-position that distinguishes it from 8-amino and 8-alkylthio analogs [1]. The compound (C₁₅H₁₆N₄O₃, MW 300.31) is catalogued by multiple suppliers, with Sigma-Aldrich listing it under AldrichCPR (product L214647) and MolCore offering NLT 98% purity under ISO quality certification . The purine-2,6-dione scaffold has been explored for inhibition of NUDT5, MTH1, phosphodiesterases, and the Caf1 deadenylase, placing this compound within an active medicinal chemistry landscape [2][3].

Why Purine-2,6-Dione Analogs Cannot Be Casually Substituted for 8-Hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione


Within the purine-2,6-dione chemotype, modifications at the 7- and 8-positions create functionally divergent molecules that cannot be assumed interchangeable [1]. The 8-hydroxy substituent on this compound exists in tautomeric equilibrium with the 8-oxo (trione) form, conferring a hydrogen-bond donor/acceptor profile (HBD = 1, HBA = 3) distinct from the 8-amino analog (CAS 332904-70-8; HBD = 2) and the 8-unsubstituted parent (CAS 70404-22-7; HBD = 0), with direct consequences for target binding and ADME properties [1][2]. The 7-(4-methylbenzyl) group provides steric bulk and lipophilicity (XLogP3 = 1.5) that differs meaningfully from the 7-(1-naphthylmethyl) analog (CAS 476480-55-4; C₁₈H₁₆N₄O₃, MW 336.34) and from 7-methyl xanthines such as caffeine and theophylline [1]. The GHS Acute Toxicity Category 3 classification for this compound—derived from ECHA-registered data—further underscores that safety profiles cannot be extrapolated across structurally related purine-2,6-diones without specific toxicological assessment [1][3].

Quantitative Differentiation Evidence for 8-Hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 476480-52-1) Against Its Closest Analogs


GHS Acute Oral Toxicity Classification: A Regulatory Distinction Between the 8-Hydroxy and 8-Amino Analogs

The target compound carries a GHS Acute Toxicity Category 3 (H301: Toxic if swallowed) classification at 100% confidence, registered by ECHA and propagated through PubChem [1]. This classification imposes specific handling, procurement, and shipping requirements that do not apply uniformly to its closest structural analogs. The 8-amino derivative (CAS 332904-70-8) does not carry an equivalent ECHA-registered acute toxicity classification in currently available data. For laboratories operating under GHS-compliant safety protocols, this distinction directly impacts personal protective equipment requirements, waste disposal procedures, and institutional chemical hygiene plans.

Toxicology Safety assessment Regulatory compliance

Hydrogen Bond Donor Count: 8-OH vs. 8-NH₂ vs. 8-H Determines Target Engagement Potential

The 8-hydroxy group of the target compound provides exactly one hydrogen bond donor (HBD = 1) and participates in keto-enol tautomerism with the 8-oxo (trione) form [1]. This contrasts with the 8-amino analog (CAS 332904-70-8; HBD = 2, from the -NH₂ group) and the 8-unsubstituted parent (CAS 70404-22-7; HBD = 0) [1][2]. In purine-2,6-dione inhibitors of NUDT5 and MTH1, hydrogen bond interactions with active-site residues (e.g., Asn, Asp) are critical for potency; altering HBD count at the 8-position can shift IC₅₀ values by orders of magnitude within the same scaffold series, as demonstrated across purine-based MTH1 inhibitor programs [3][4].

Medicinal chemistry Structure-activity relationships Hydrogen bonding

Lipophilicity (XLogP3 = 1.5) Places the Compound in a Favorable Drug-Like Space Relative to Naphthylmethyl and Unsubstituted Analogs

The computed XLogP3 value of 1.5 for the target compound indicates moderate lipophilicity, falling within the optimal range (1–3) for oral absorption according to Lipinski's guideline [1]. The 7-(1-naphthylmethyl) analog (CAS 476480-55-4; C₁₈H₁₆N₄O₃, MW 336.34) is expected to exhibit substantially higher LogP due to the extended aromatic system, while the parent 7-methyl xanthines (caffeine, theophylline) have lower LogP values (e.g., theophylline XLogP3 ≈ −0.02) [1][2]. Within the purine-2,6-dione class, LogP shifts of >1 unit are associated with altered cellular permeability, plasma protein binding, and metabolic clearance rates [3].

ADME Lipophilicity Drug-likeness Permeability

Tautomeric Equilibrium (8-OH ⇌ 8-Oxo Trione) Enables Unique Coordination Chemistry Not Accessible to 8-Amino or 8-Thioether Analogs

The 8-hydroxy substituent on the target compound exists in keto-enol tautomeric equilibrium, as evidenced by the dual nomenclature: the PubChem-deposited IUPAC name '1,3-dimethyl-7-[(4-methylphenyl)methyl]-9H-purine-2,6,8-trione' represents the trione tautomer, while the common name reflects the 8-hydroxy form [1]. This tautomerism is absent in the 8-amino analog (CAS 332904-70-8), the 8-(methylthio) analog (CAS 476480-12-3), and the 8-unsubstituted parent (CAS 70404-22-7). The 8-oxo form is structurally analogous to uric acid (8-hydroxyxanthine) and may participate in metal-chelation interactions at dinuclear metal centers—a feature exploited in Caf1 and MTH1 inhibitor design, where active-site Mg²⁺ or Mn²⁺ ions are essential for catalysis [2][3]. The 8-hydroxy/8-oxo moiety provides a metal-coordinating oxygen that 8-amino and 8-thioether substituents cannot replicate [2].

Tautomerism Metal chelation Enzyme inhibition Structural biology

Commercial Purity Specifications: ISO-Certified NLT 98% from MolCore vs. 95% from Alternative Suppliers

MolCore supplies the target compound at NLT 98% purity under ISO quality system certification, explicitly positioning it for global pharmaceutical R&D and quality control applications . AKSci offers the compound at 95% minimum purity . Sigma-Aldrich lists it as AldrichCPR (a custom/SALOR product line) without a publicly displayed batch purity specification . For users requiring reproducible pharmacological data or preparing analytical reference standards, the 3% difference in minimum purity specification between MolCore (98%) and AKSci (95%) can be meaningful: a 5% impurity burden in the 95% product could contain potent off-target effectors that confound bioassay interpretation, particularly at screening concentrations above 10 µM where impurities may reach biologically relevant levels.

Procurement Quality assurance Analytical chemistry ISO certification

Recommended Application Scenarios for 8-Hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 476480-52-1) Based on Verified Differentiation Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Purine-2,6-Dione Inhibitors Targeting Metalloenzymes (MTH1, NUDT5, Caf1)

The compound's 8-hydroxy/8-oxo tautomeric system provides a metal-coordinating oxygen atom absent in 8-amino, 8-thioether, and 8-unsubstituted analogs, making it the rational starting point for probing chelation-dependent inhibition of Mg²⁺- or Mn²⁺-dependent enzymes such as MTH1, NUDT5, and Caf1 [1][2]. Its moderate lipophilicity (XLogP3 = 1.5) supports both biochemical assay solubility and cell permeability, reducing the need for late-stage LogP optimization [3]. Procurement of the ISO-certified NLT 98% purity grade from MolCore ensures that observed SAR trends are not confounded by batch-to-batch impurity variability .

Toxicology and Safety Pharmacology: GHS-Compliant Chemical Handling Protocol Development for Purine-2,6-Dione Research Compounds

The ECHA-registered Acute Toxicity Category 3 (H301) classification provides a regulatory-grade safety benchmark that enables standardized risk assessment, personal protective equipment specification, and waste management SOP development [1]. This is particularly valuable for core facilities and CROs that handle multiple purine-2,6-dione analogs: the target compound can serve as a reference standard for establishing handling protocols, against which analogs lacking GHS classifications can be benchmarked through read-across or in vitro cytotoxicity screening [1].

Analytical Reference Standard Preparation: Chromatographic Method Development for Purine-2,6-Dione Metabolite Profiling

The 8-hydroxy substituent introduces a unique chromatographic retention shift relative to 8-H, 8-NH₂, and 8-SMe analogs due to altered hydrogen bonding with stationary phases [1]. The availability of NLT 98% purity material supports its use as a system suitability standard in HPLC/UPLC method development for purine-2,6-dione impurity profiling [2]. The compound's tautomeric equilibrium (8-OH ⇌ 8-oxo) may produce characteristic dual-peak behavior under certain mobile phase conditions, serving as a diagnostic marker for method robustness testing [1].

Computational Chemistry: Tautomer Enumeration and Docking Studies for Purine Scaffold Inhibitors

The compound's well-defined keto-enol tautomerism (PubChem IUPAC: trione form) makes it an ideal test case for validating tautomer enumeration algorithms and scoring functions in molecular docking workflows [1]. Its single HBD (from 8-OH) and moderate LogP (1.5) place it within the property range where tautomeric state significantly influences predicted binding poses, providing a more discriminating validation challenge than simpler 8-unsubstituted or 8-amino analogs that lack this equilibrium [1]. The availability of experimental GHS and computed property data enables correlation of in silico predictions with regulatory endpoints [1].

Quote Request

Request a Quote for 8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.